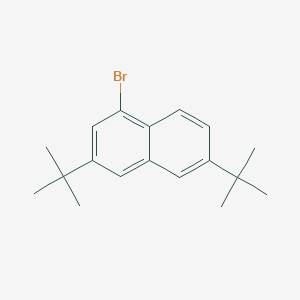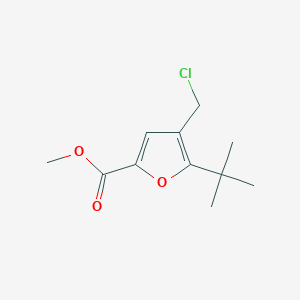
1-Bromo-3,6-di-tert-butylnaphthalene
Übersicht
Beschreibung
1-Bromo-3,6-di-tert-butylnaphthalene is an organic compound with the molecular formula C18H23Br. It is a derivative of naphthalene, where two tert-butyl groups are attached at the 3 and 6 positions, and a bromine atom is attached at the 1 position. This compound is known for its unique structural properties and is used in various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-di-tert-butylnaphthalene can be synthesized through a multi-step process involving the bromination of 3,6-di-tert-butylnaphthalene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,6-di-tert-butylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,6-di-tert-butylnaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthalenes can be formed.
Oxidation Products: Naphthoquinones and other oxidized derivatives.
Reduction Products: 3,6-di-tert-butylnaphthalene and other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,6-di-tert-butylnaphthalene is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,6-di-tert-butylnaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-di-tert-butylnaphthalene
- 1-Bromo-3,5-di-tert-butylnaphthalene
- 1-Bromo-4,6-di-tert-butylnaphthalene
Comparison: 1-Bromo-3,6-di-tert-butylnaphthalene is unique due to the specific positioning of the tert-butyl groups, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-bromo-3,6-ditert-butylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Br/c1-17(2,3)13-7-8-15-12(9-13)10-14(11-16(15)19)18(4,5)6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKSGGMPFUHTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CC(=C2C=C1)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2,2-Bis(3-hydroxypropoxymethyl)-3-phenylmethoxypropoxy]propan-1-ol](/img/structure/B8263786.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-(pyridin-4-yl)propanoic acid](/img/structure/B8263804.png)

![2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)




